molecular formula C17H23N5O B6626900 N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

Cat. No.: B6626900
M. Wt: 313.4 g/mol
InChI Key: HVBXRUGIRUNLBU-UHFFFAOYSA-N
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Description

N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with methyl and methylamino groups, and a phenyl ring substituted with a dimethylaminomethyl group. Its unique structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-diamino-6-methylpyrimidine, the compound undergoes acylation with a carboxylic acid derivative to form the pyrimidine core.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the pyrimidine core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe in biochemical assays to elucidate mechanisms of action of related compounds.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylaminomethyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
  • N-[5-(methylamino)methyl]-2-methylphenyl]-6-methyl-2-(dimethylamino)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide offers a unique combination of functional groups that enhance its reactivity and binding properties. The presence of both dimethylaminomethyl and methylamino groups provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.

This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications

Properties

IUPAC Name

N-[5-[(dimethylamino)methyl]-2-methylphenyl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11-6-7-13(10-22(4)5)9-14(11)20-16(23)15-8-12(2)19-17(18-3)21-15/h6-9H,10H2,1-5H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBXRUGIRUNLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C)NC(=O)C2=NC(=NC(=C2)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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